3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one
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Overview
Description
3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is a complex organic compound with a molecular formula of C17H14N4O. This compound is known for its unique structure, which includes a quinoxaline core and a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one typically involves the condensation of 3-oxo-3,4-dihydroquinoxaline with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage plays a crucial role in its biological activity, allowing it to bind to specific sites and exert its effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
Uniqueness
What sets 3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one apart from similar compounds is its specific hydrazone linkage and the presence of a phenylprop-2-en-1-ylidene group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H14N4O |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-[2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H14N4O/c22-17-16(19-14-10-4-5-11-15(14)20-17)21-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,21)(H,20,22)/b9-6+,18-12? |
InChI Key |
LTBWHGDBFKIOOV-ODGAGTQYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NNC2=NC3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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